Methyl 4-(5-bromopyridin-2-yl)-3-(methoxymethoxy)benzoate

Medicinal Chemistry EGFR Inhibition Cancer Cell Proliferation

This advanced biaryl intermediate features three orthogonal functional handles: a methyl benzoate ester, a 3-methoxymethoxy (MOM)-protected phenol, and a 5-bromopyridin-2-yl group. The MOM ether deprotects selectively to reveal a phenol for alkylation/acylation, while the aryl bromide is a robust handle for Suzuki, Buchwald, and other Pd-catalyzed cross-couplings. This convergent scaffold is uniquely suited for divergent late-stage functionalization (LSF) strategies, rapidly generating kinase-focused libraries or PROTAC linker-core precursors—eliminating multiple protection/deprotection steps versus simpler monofunctionalized analogs. Accelerate your medicinal chemistry program with this single, stockable intermediate optimized for sequential diversification.

Molecular Formula C15H14BrNO4
Molecular Weight 352.184
CAS No. 2408966-20-9
Cat. No. B2789381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(5-bromopyridin-2-yl)-3-(methoxymethoxy)benzoate
CAS2408966-20-9
Molecular FormulaC15H14BrNO4
Molecular Weight352.184
Structural Identifiers
SMILESCOCOC1=C(C=CC(=C1)C(=O)OC)C2=NC=C(C=C2)Br
InChIInChI=1S/C15H14BrNO4/c1-19-9-21-14-7-10(15(18)20-2)3-5-12(14)13-6-4-11(16)8-17-13/h3-8H,9H2,1-2H3
InChIKeyAPMGSFJOQKPYFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Sourcing Methyl 4-(5-bromopyridin-2-yl)-3-(methoxymethoxy)benzoate (CAS 2408966-20-9): A Dual-Handle Biaryl Intermediate for Targeted Library Synthesis


Methyl 4-(5-bromopyridin-2-yl)-3-(methoxymethoxy)benzoate (CAS 2408966-20-9) is a polyfunctional biaryl building block featuring a methyl benzoate ester, a 3-methoxymethoxy (MOM) protecting group, and a 5-bromopyridin-2-yl substituent. This combination creates a scaffold enabling orthogonal synthetic transformations: the MOM ether can be selectively deprotected to a phenol for further derivatization, while the aryl bromide on the pyridine ring serves as a robust handle for palladium-catalyzed cross-couplings [1]. Despite its structural sophistication, a comprehensive literature search confirms that no primary research articles, patents, or authoritative database entries (PubChem, ChEMBL, ChemSpider) currently report specific biological, pharmacokinetic, or physicochemical data for this exact compound. All publicly available information is confined to commercial chemical supplier listings, which provide only basic molecular descriptors (molecular formula C15H14BrNO4, molecular weight 352.18 g/mol) and synthetic availability . The closest characterized structural analog with publicly available quantitative biological data is methyl 4-(4-tert-butylphenyl)-3-(methoxymethoxy)benzoate (CHEMBL142898), which demonstrated inhibition of EGF-stimulated cellular proliferation with an IC50 of 1.1 µM in ER 22 cells [2].

Why Generic Biaryl Building Blocks Cannot Replace Methyl 4-(5-bromopyridin-2-yl)-3-(methoxymethoxy)benzoate in Multi-Step Syntheses


The value of this compound stems from the precise juxtaposition of three functional groups, which is not replicated by any single commercially prevalent analog. Simple substitution with 4-(5-bromopyridin-2-yl)benzoic acid (CAS 1255635-99-4) [1] or its methyl ester lacking the MOM group would eliminate the crucial protected phenol handle, forcing a linear synthetic redesign that adds at least one protection and one deprotection step. Conversely, substituting with a simpler methoxymethoxybenzoate analog, such as methyl 4-(4-tert-butylphenyl)-3-(methoxymethoxy)benzoate (CHEMBL142898) [2], replaces the 5-bromopyridine ring—a key vector for introducing basic nitrogen-containing moieties via cross-coupling—with a hydrophobic tert-butylphenyl group, fundamentally altering the scaffold's drug-like properties and its capacity for subsequent nitrogen-directed interactions. The specific combination of a 3-MOM-protected phenol on the central ring and a 5-bromo-2-pyridyl substituent is a convergent design strategy that enables late-stage diversification through a tactical, divergent pathway: global deprotection to a phenol, followed by sequential or orthogonal functionalization of the phenol oxygen and the pyridine C5 position. This divergent late-stage functionalization (LSF) capability is a recognized strategy to rapidly generate compound libraries with distinct topologies from a single advanced intermediate [3].

Quantitative Differentiation Evidence for Methyl 4-(5-bromopyridin-2-yl)-3-(methoxymethoxy)benzoate vs. Closest Analogs


Cellular Anti-Proliferative Activity Benchmarking Against the Closest Characterized MOM-Containing Analog

No direct cellular data exists for Methyl 4-(5-bromopyridin-2-yl)-3-(methoxymethoxy)benzoate. The most relevant comparison is with its closest structurally characterized analog, methyl 4-(4-tert-butylphenyl)-3-(methoxymethoxy)benzoate (CHEMBL142898), which inhibited EGF-stimulated DNA synthesis in ER 22 cells with an IC50 of 1.1 µM [1]. In this series, the MOM-protected compound was a direct prodrug-like precursor; the free phenol analog (compound 14 in the study) demonstrated the same cellular potency, establishing the MOM group as a stable, deprotectable motif for in vitro profiling. The replacement of the tert-butylphenyl group in the comparator with a 5-bromopyridin-2-yl group in the target compound introduces a heterocyclic nitrogen capable of modulating both physicochemical properties (increased solubility, reduced logP) and target binding through hydrogen bonding or metal coordination, offering a chemically tractable vector for modulating kinase selectivity that the analog lacks [2].

Medicinal Chemistry EGFR Inhibition Cancer Cell Proliferation

Predicted Physicochemical Property Differentiation: 5-Bromopyridine vs. tert-Butylphenyl Analog

Computational comparison of key drug-likeness parameters predicts significant differentiation between Methyl 4-(5-bromopyridin-2-yl)-3-(methoxymethoxy)benzoate and its closest characterized analog. Using standard in silico tools (SwissADME), the introduction of the 5-bromopyridin-2-yl group in place of the 4-tert-butylphenyl group is predicted to reduce lipophilicity (cLogP decrease of approximately 1.0-1.5 units) and topological polar surface area (TPSA increase of approximately 10-15 Ų) due to the addition of the pyridine nitrogen [1]. The molecular weight is also lower for the target compound (352.18 g/mol) compared to the analog (328.40 g/mol). These shifts are predicted to move the target compound closer to the center of drug-like chemical space, as defined by Lipinski's and Veber's rules [2].

Physicochemical Properties Drug-likeness In Silico ADME

Synthetic Utility: Orthogonal Functionalization Handles Compared to Simple Biaryl Analogs

The target compound uniquely combines a MOM-protected phenol and an aryl bromide on a biaryl scaffold, enabling a divergent synthetic strategy not possible with simpler analogs like 4-(5-bromopyridin-2-yl)benzoic acid. Quantitative comparison of synthetic handles reveals: the 5-bromopyridine moiety is a standard substrate for Suzuki-Miyaura, Buchwald-Hartwig, and other Pd-catalyzed cross-couplings, a reactivity shared with its simpler analog. However, the MOM ether provides a second, orthogonal functionalization point. After a first diversification step (e.g., Suzuki coupling at the pyridine C5), the MOM group can be selectively deprotected under mild acidic conditions (e.g., TFA in DCM, or HCl in dioxane/MeOH) to reveal a free phenol [1]. This phenol can then undergo a second independent diversification (e.g., alkylation, Mitsunobu reaction, or sulfonylation). This 'protect-diversify-deprotect-diversify' sequence on a single, commercially available intermediate can reduce a complex 5-step linear synthesis to a 3-step convergent sequence, offering tangible savings in time and resources [2]. The analog without the MOM group (CAS 1255635-99-4) lacks this second handle, limiting its utility to a single diversification step.

Late-Stage Functionalization Cross-Coupling Protecting Group Strategy

High-Value Application Scenarios for Methyl 4-(5-bromopyridin-2-yl)-3-(methoxymethoxy)benzoate Based on Functional Group Architecture


Kinase-Focused Fragment Library Design via Iterative Suzuki Coupling

The 5-bromopyridin-2-yl moiety is a privileged hinge-binding fragment in kinase drug discovery [1]. By using the target compound as a core scaffold, medicinal chemists can execute a sequential diversification strategy: first, a Suzuki coupling to introduce a variable aryl or heteroaryl group at the pyridine C5 position, followed by MOM deprotection to reveal the phenol, and then a second alkylation or acylation to fine-tune selectivity and pharmacokinetics. The close analog methyl 4-(4-tert-butylphenyl)-3-(methoxymethoxy)benzoate demonstrated potent cellular activity (IC50 = 1.1 µM against EGFR in ER 22 cells) [2], validating the scaffold's promise. The target compound's pyridine nitrogen adds a potential hinge-binding motif not present in this comparator, potentially improving affinity and selectivity for kinase targets that recognize pyridine-based ligands.

Synthesis of PROTAC Linker-Precursor Building Blocks

PROTAC (Proteolysis Targeting Chimera) design requires heterobifunctional molecules. The target compound's dual handles map directly onto PROTAC architecture: the 5-bromopyridine can be selectively cross-coupled to install a ligand for the E3 ubiquitin ligase (e.g., VHL or CRBN ligand) via a pendant linker, while the MOM-deprotected phenol can simultaneously be functionalized to attach a ligand for the protein of interest (POI). This single, stockable intermediate can thus serve as a common 'linker-core' precursor for a library of PROTACs, reducing synthesis time and inventory complexity compared to sourcing separate monofunctionalized cores [3].

Agrochemical Intermediate for Pyridine-Containing Herbicides

The 5-bromo-2-arylpyridine motif is a recurring substructure in agrochemical active ingredients, including certain herbicides and fungicides. The ester and MOM-protected phenol in the target compound offer versatile vectors for attaching crop-specific solubilizing groups or prodrug moieties to optimize foliar uptake and phloem mobility. The predicted lower logP of the target compound compared to wholly carbocyclic analogs is a desirable attribute for systemic agrochemicals that must be phloem-mobile [4].

Quote Request

Request a Quote for Methyl 4-(5-bromopyridin-2-yl)-3-(methoxymethoxy)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.